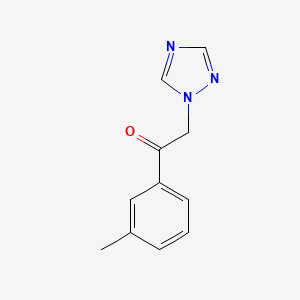
1-(3-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is an organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzaldehyde and 1H-1,2,4-triazole.
Condensation Reaction: The 3-methylbenzaldehyde undergoes a condensation reaction with 1H-1,2,4-triazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate product.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and oxidation reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
1-(3-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted triazole derivatives.
科学的研究の応用
1-(3-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
類似化合物との比較
Similar Compounds
- 1-(4-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- 1-(3-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- 1-(3-Methylphenyl)-2-(1H-1,2,3-triazol-1-yl)ethan-1-one
Uniqueness
1-(3-Methylphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the 1H-1,2,4-triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
114371-31-2 |
|---|---|
分子式 |
C11H11N3O |
分子量 |
201.22 g/mol |
IUPAC名 |
1-(3-methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C11H11N3O/c1-9-3-2-4-10(5-9)11(15)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3 |
InChIキー |
HCIGIOOIISPLTN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)CN2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
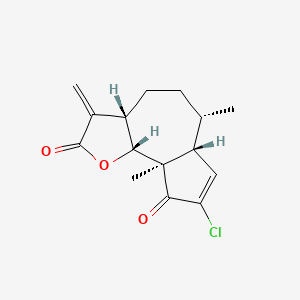
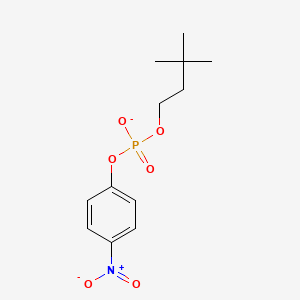
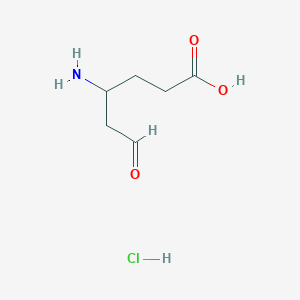
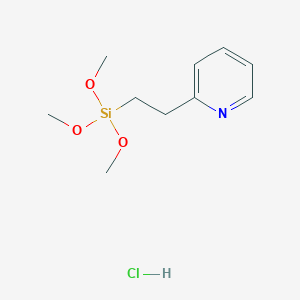
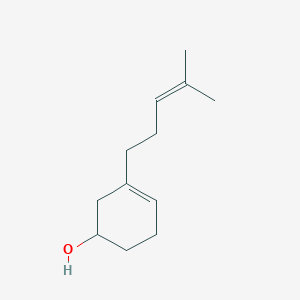
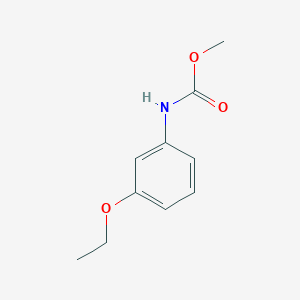
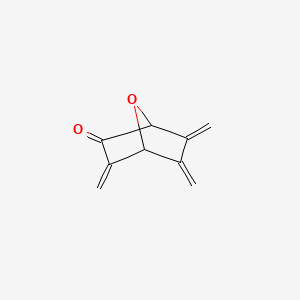


![1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide](/img/structure/B14287504.png)
![7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14287505.png)


